molecular formula C19H16F6N2O2 B11099006 N,N'-(propane-2,2-diyldibenzene-4,1-diyl)bis(2,2,2-trifluoroacetamide)

N,N'-(propane-2,2-diyldibenzene-4,1-diyl)bis(2,2,2-trifluoroacetamide)

Cat. No.: B11099006
M. Wt: 418.3 g/mol
InChI Key: JCJQGBJXIFCKND-UHFFFAOYSA-N
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Description

N,N’-(propane-2,2-diyldibenzene-4,1-diyl)bis(2,2,2-trifluoroacetamide): is a synthetic organic compound characterized by its unique structure, which includes two trifluoroacetamide groups attached to a propane-2,2-diyldibenzene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(propane-2,2-diyldibenzene-4,1-diyl)bis(2,2,2-trifluoroacetamide) typically involves the following steps:

    Starting Materials: The synthesis begins with propane-2,2-diyldibenzene and 2,2,2-trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

    Catalysts and Reagents: Catalysts such as pyridine or triethylamine are used to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which then reacts with 2,2,2-trifluoroacetic anhydride to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetamide groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzene rings in the compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: The trifluoroacetamide groups can be hydrolyzed under acidic or basic conditions to yield corresponding amines and trifluoroacetic acid.

Common Reagents and Conditions:

    Nucleophiles: Reagents such as amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the benzene rings.

    Hydrolysis Products: Corresponding amines and trifluoroacetic acid.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

Biology and Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic applications.

    Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives with enhanced performance characteristics.

    Electronics: It can be used in the production of electronic components due to its stability and insulating properties.

Mechanism of Action

The mechanism of action of N,N’-(propane-2,2-diyldibenzene-4,1-diyl)bis(2,2,2-trifluoroacetamide) involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamide groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The benzene rings can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

    N,N’-(propane-2,2-diylbis(sulfanediyl))bis(2,2,2-trifluoroacetamide): This compound has a similar structure but with sulfanediyl linkages instead of benzene rings.

    4,4’-(propane-2,2-diyl)diphenol: This compound has hydroxyl groups instead of trifluoroacetamide groups.

Uniqueness:

    Trifluoroacetamide Groups: The presence of trifluoroacetamide groups imparts unique chemical and physical properties, such as increased stability and resistance to hydrolysis.

    Benzene Rings: The benzene rings provide a rigid and planar structure, which can enhance interactions with molecular targets and improve the compound’s performance in various applications.

Properties

Molecular Formula

C19H16F6N2O2

Molecular Weight

418.3 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-[2-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]propan-2-yl]phenyl]acetamide

InChI

InChI=1S/C19H16F6N2O2/c1-17(2,11-3-7-13(8-4-11)26-15(28)18(20,21)22)12-5-9-14(10-6-12)27-16(29)19(23,24)25/h3-10H,1-2H3,(H,26,28)(H,27,29)

InChI Key

JCJQGBJXIFCKND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NC(=O)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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